molecular formula C15H17ClO2 B2922317 2-(4-chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde CAS No. 1256547-39-3

2-(4-chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde

Cat. No.: B2922317
CAS No.: 1256547-39-3
M. Wt: 264.75
InChI Key: WEKVUZKVUWJAFG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde is a high-value chemical intermediate designed for advanced pharmaceutical research and development. This compound features a complex cyclohexene core structure substituted with chlorophenyl, methoxy, and methyl groups, making it a versatile scaffold for constructing more complex molecules in medicinal chemistry. While specific data on this exact compound is limited, structurally related chlorophenyl-cyclohexene carboxaldehydes are recognized as crucial building blocks in the synthesis of advanced therapeutic agents . For instance, similar intermediates are employed in the development of targeted cancer therapies, such as ABT-199, highlighting the potential of this chemical class in creating life-saving medications . Researchers can utilize this aldehyde in key synthetic transformations, including reduction to alcohols or reductive amination, to generate diverse compound libraries for biological screening. As with all fine chemicals, safe handling procedures are essential. It is recommended to use personal protective equipment, handle the material in a well-ventilated area, and avoid breathing dust or vapors . This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-methoxy-5-methylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO2/c1-15(18-2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKVUZKVUWJAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde typically involves multiple steps, starting with the formation of the cyclohexene ring. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions. The chlorophenyl group can be introduced through a substitution reaction, while the methoxy and carboxaldehyde groups can be added through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions and purification processes. Large-scale synthesis may involve the use of catalysts to improve reaction efficiency and yield. The production process must also ensure the removal of impurities to achieve a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

  • Addition: Electrophilic addition reactions can be performed using electrophiles such as bromine (Br2) or hydrogen halides (HX).

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In industry, the compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s cyclohexene-carboxaldehyde core distinguishes it from other heterocyclic analogs. Below is a comparative analysis with compounds sharing the 4-chlorophenyl motif but differing in core structures and substituents:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Substituents Biological Activity/Application
2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde (Target) Cyclohexene 4-Chlorophenyl, methoxy, methyl, carboxaldehyde Not explicitly reported in evidence
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () Imidazole 4-Chlorophenyl, ethyl acetate Sirtuin inhibition in NSCLC cells
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine-thioacetamide 4-Chlorophenyl, styryl, cyano Insecticidal (Aphis craccivora)
2-(4-chlorophenyl)-5-methyl-1H-pyrrole derivatives (A, B, C) () Pyrrole 4-Chlorophenyl, trifluoromethoxy/methoxy Neuroprotection against 6-OHDA
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol () Piperazine 4-Chlorophenyl, ethanol Antihistamine (Cetirizine analog)

Physicochemical Properties

Table 2: Predicted Properties of Selected Compounds
Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 294.7 ~2.8 1 (aldehyde) 3 (aldehyde, methoxy)
Ethyl 2-[5-(4-chlorophenyl)-imidazole] 308.8 ~3.1 1 (NH imidazole) 4 (ester, imidazole)
Pyridine-thioacetamide () 487.0 ~4.5 1 (NH) 5 (cyano, thioether)
Pyrrole Derivative B () 297.8 ~3.6 0 2 (methoxy)

Notes:

  • The aldehyde group in the target compound introduces electrophilicity, which is absent in imidazole or pyrrole analogs, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues) .

Biological Activity

The compound 2-(4-chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde (CAS Number: 87279603) is a derivative of cyclohexene that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H17ClO2
  • Molecular Weight : 276.75 g/mol
  • Structure : The compound features a chlorophenyl group, a methoxy group, and a cyclohexene ring, which contribute to its biological activity.
PropertyValue
Molecular FormulaC15H17ClO2
Molecular Weight276.75 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that derivatives containing the chlorophenyl moiety are effective against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For instance, related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial for various physiological processes . The mechanism of inhibition often involves binding interactions with the active sites of these enzymes.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 Value (µM)
2-(4-Chlorophenyl)...Urease2.14
Related Compound AAChE0.63
Related Compound BUrease1.21

Anti-Cancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by promoting apoptosis in cancer cells . The presence of the chlorophenyl and methoxy groups is believed to enhance the interaction with cellular targets involved in cancer progression.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of several synthesized compounds, those containing the chlorophenyl group showed moderate to strong activity against Bacillus subtilis, with IC50 values significantly lower than standard antibiotics . This suggests potential for development into new antibacterial agents.

Case Study 2: Enzyme Inhibition Profile

Another study highlighted the enzyme inhibition profile of related compounds, where several demonstrated potent AChE inhibition. The findings indicated that these compounds could be explored further for therapeutic applications in treating Alzheimer’s disease due to their ability to increase acetylcholine levels in the brain .

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